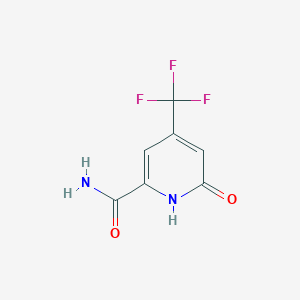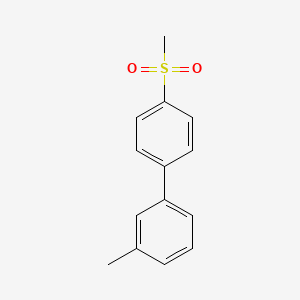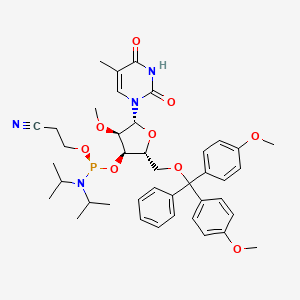
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide is a heterocyclic compound with significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing a trifluoromethyl group and an amide functionality. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the dihydropyridine ring.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a fully reduced dihydropyridine derivative.
Aplicaciones Científicas De Investigación
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The dihydropyridine ring may play a role in binding to specific sites, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid
- 6-Oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridinecarboxylate
Comparison
Compared to similar compounds, 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide stands out due to its unique amide functionality, which can influence its reactivity and potential applications. The presence of the trifluoromethyl group also enhances its chemical stability and biological activity, making it a valuable compound for various research purposes.
Propiedades
Fórmula molecular |
C7H5F3N2O2 |
|---|---|
Peso molecular |
206.12 g/mol |
Nombre IUPAC |
6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(6(11)14)12-5(13)2-3/h1-2H,(H2,11,14)(H,12,13) |
Clave InChI |
OJVRLABFJDRZMG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)C(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)






